molecular formula C10H7Cl2N B1586034 2-Chloro-3-(chloromethyl)quinoline CAS No. 90097-52-2

2-Chloro-3-(chloromethyl)quinoline

Cat. No. B1586034
Key on ui cas rn: 90097-52-2
M. Wt: 212.07 g/mol
InChI Key: UOIJHUIOTFDGNA-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

2.8 Grams of 2-chloro-3-chloromethylquinoline was dissolved in 30 ml of acetic acid and the solution was refluxed for 2 hours. The reaction mixture was poured into water and the crystals precipitated were collected by filtration, and were recrystallized from methanol to obtain 2.1 g of 3-chloromethylcarbostyril in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH2:12][Cl:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[OH2:14]>C(O)(=O)C>[Cl:13][CH2:12][C:11]1[C:2](=[O:14])[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1CCl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(NC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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